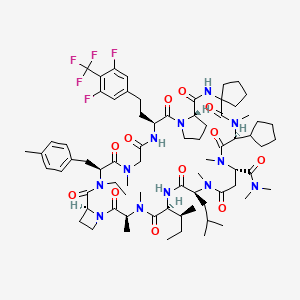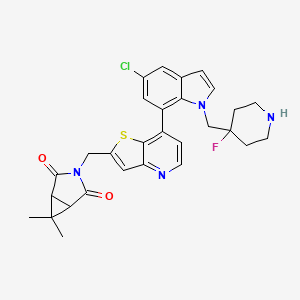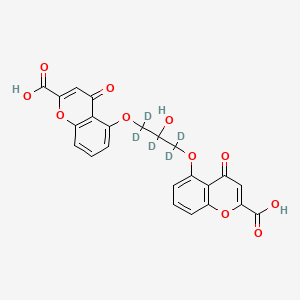
beta-FXR antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-FXR antagonist 1 is a compound that inhibits the activity of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism. It is highly expressed in the liver and intestines and is involved in various physiological processes, including cholesterol homeostasis and inflammation . This compound is of significant interest in scientific research due to its potential therapeutic applications in metabolic disorders and cancer .
Métodos De Preparación
The synthesis of beta-FXR antagonist 1 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods may involve scaling up the laboratory synthesis process, ensuring consistency and quality control through standardized protocols .
Análisis De Reacciones Químicas
Beta-FXR antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Beta-FXR antagonist 1 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationships of FXR antagonists and to develop new compounds with improved efficacy and selectivity . In biology, it helps elucidate the role of FXR in cellular processes and metabolic pathways . In medicine, this compound is being investigated for its potential to treat metabolic disorders such as nonalcoholic fatty liver disease, diabetes, and obesity . Additionally, it has shown promise in cancer research, particularly in targeting FXR-related pathways in liver and intestinal cancers .
Mecanismo De Acción
Beta-FXR antagonist 1 exerts its effects by binding to the farnesoid X receptor and inhibiting its activity. This inhibition disrupts the normal function of FXR in regulating gene expression related to bile acid, lipid, and glucose metabolism . The molecular targets of this compound include the DNA-binding domain of FXR and its co-regulators, which are essential for the transcriptional activity of FXR . By blocking these interactions, this compound can modulate various metabolic and inflammatory pathways .
Comparación Con Compuestos Similares
Beta-FXR antagonist 1 is unique compared to other FXR antagonists due to its specific chemical structure and binding affinity. Similar compounds include guggulsterone, a natural FXR antagonist, and synthetic derivatives like PX20606 and GS-9674 . These compounds share some structural similarities but differ in their potency, selectivity, and pharmacokinetic properties . This compound stands out for its high specificity and potential therapeutic applications in metabolic and cancer-related diseases .
Propiedades
Fórmula molecular |
C36H59NO5 |
|---|---|
Peso molecular |
585.9 g/mol |
Nombre IUPAC |
2-[[(1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C36H59NO5/c1-9-10-29(40)42-27-15-16-33(6)25(32(27,4)5)14-17-35(8)26(33)12-11-24-30-23(22(2)3)13-18-36(30,20-19-34(24,35)7)31(41)37-21-28(38)39/h22-27,30H,9-21H2,1-8H3,(H,37,41)(H,38,39)/t23-,24+,25-,26+,27-,30+,33-,34+,35+,36-/m0/s1 |
Clave InChI |
CLKCLHBPLVDIOB-WYNSFBPCSA-N |
SMILES isomérico |
CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C |
SMILES canónico |
CCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-(3,4-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanimine](/img/structure/B12389304.png)







![ethane-1,2-diol;[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate](/img/structure/B12389358.png)

![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one](/img/structure/B12389371.png)
![N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine](/img/structure/B12389372.png)
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12389373.png)

